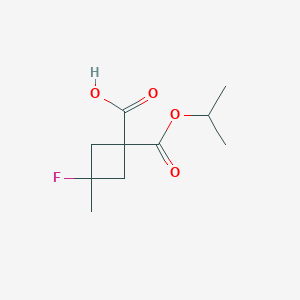

3-Fluoro-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid

Description

Properties

Molecular Formula |

C10H15FO4 |

|---|---|

Molecular Weight |

218.22 g/mol |

IUPAC Name |

3-fluoro-3-methyl-1-propan-2-yloxycarbonylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C10H15FO4/c1-6(2)15-8(14)10(7(12)13)4-9(3,11)5-10/h6H,4-5H2,1-3H3,(H,12,13) |

InChI Key |

NDIYDDYPKRCLDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1(CC(C1)(C)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic fluorination of a suitable precursor, such as a cyclobutane derivative, using reagents like xenon difluoride or elemental fluorine under controlled conditions . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as the use of continuous flow reactors for fluorination reactions. These reactors allow for better control over reaction parameters and can handle larger quantities of reactants, making the process more efficient and economically viable .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

3-Fluoro-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-Fluoro-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

3-Fluoro-1-[(propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic Acid (CAS: 1403766-90-4)

- Structural Similarities : Both compounds share a cyclobutane core, a fluorine atom, and an isopropoxycarbonyl ester group.

- Key Difference : The target compound has an additional methyl group at the 3-position of the cyclobutane ring.

- Lipophilicity: The methyl group enhances lipophilicity (calculated logP: ~1.8 vs. ~1.2 for the non-methylated compound), which may improve membrane permeability in biological systems.

- Applications : The methylated derivative could serve as a prodrug with delayed hydrolysis due to steric protection of the ester group.

1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic Acid Isopropyl Ester (CAS: 1403767-16-7)

- Structural Features: Contains a Boc-protected aminomethyl group (C₁₄H₂₄FNO₄) in addition to the fluorocyclobutane and isopropyl ester .

- Key Differences: Functional Groups: The Boc-aminomethyl group introduces a tertiary amine, enabling participation in peptide coupling or metal coordination. Molecular Weight: Higher molecular weight (289.34 g/mol vs. 216.2 g/mol) may reduce solubility in nonpolar solvents.

- Applications: Likely used as a protected intermediate in peptide synthesis, unlike the target compound, which lacks an amino group.

3-Fluoro-3-methylcyclobutane-1-carboxylic Acid (CAS: 1613330-60-1)

- Structural Simplicity : Lacks the isopropoxycarbonyl ester (C₆H₉FO₂) .

- Key Differences :

- Acidity : The free carboxylic acid (pKa ~2.5) is more acidic than the esterified target compound (pKa ~4.5), favoring salt formation in aqueous media.

- Reactivity : Direct participation in conjugation reactions (e.g., amide bond formation) without requiring ester hydrolysis.

- Applications : Suitable for direct incorporation into metal-organic frameworks or polymer matrices.

Fmoc-3,3-difluorocyclobutane-1-carboxylic Acid (CAS: 2296988-69-5)

- Structural Features: Difluoro substitution and Fmoc-protected amine (C₂₀H₁₇F₂NO₄) .

- Key Differences :

- Electron-Withdrawing Effects : Two fluorine atoms increase ring strain and electron deficiency, altering reactivity in cycloadditions.

- Applications : Primarily used in solid-phase peptide synthesis due to the Fmoc group’s UV-sensitive cleavability.

Tenofovir Disoproxil Fumarate (TDF)

- Relevance : Contains bis-isopropoxycarbonyloxymethyl ester groups, highlighting the role of ester moieties in prodrug design .

- Comparison :

- The target compound’s simpler structure lacks the phosphonate backbone of TDF but shares ester-mediated bioavailability enhancement.

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| Target Compound | 1403766-90-4 | C₉H₁₃FO₄ | 216.2 | Fluorine, methyl, isopropyl ester | Prodrug candidate, metabolic studies |

| 3-Fluoro-1-[(propan-2-yloxy)carbonyl]cyclobutane-1-carboxylic acid | 1403766-90-4 | C₉H₁₃FO₄ | 216.2 | Fluorine, isopropyl ester | Synthetic intermediate |

| 1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid isopropyl ester | 1403767-16-7 | C₁₄H₂₄FNO₄ | 289.34 | Boc-aminomethyl, fluorine, ester | Peptide synthesis |

| 3-Fluoro-3-methylcyclobutane-1-carboxylic acid | 1613330-60-1 | C₆H₉FO₂ | 146.14 | Fluorine, methyl, carboxylic acid | Material science, metal coordination |

| Fmoc-3,3-difluorocyclobutane-1-carboxylic acid | 2296988-69-5 | C₂₀H₁₇F₂NO₄ | 385.35 | Difluoro, Fmoc-protected amine | Peptide synthesis |

Biological Activity

3-Fluoro-1-(isopropoxycarbonyl)-3-methylcyclobutane-1-carboxylic acid (CAS No. 2089651-17-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C₁₀H₁₅FO₄

- Molecular Weight : 218.22 g/mol

- Boiling Point : Not specified

- Density : Not specified

Biological Activity

The biological activity of this compound has not been extensively documented in mainstream literature. However, related compounds and structural analogs have shown various biological properties that may provide insights into the potential activities of this compound.

Potential Applications

-

Insecticidal Activity :

- Compounds with similar structural motifs have been evaluated for their insecticidal properties, particularly against mosquito larvae such as Aedes aegypti, which is a vector for several arboviruses including dengue and Zika virus. Research indicates that modifications in the chemical structure can significantly affect larvicidal efficacy .

-

Anticancer Properties :

- Related cyclobutane derivatives have been studied for their potential in cancer therapy, particularly in imaging and targeting prostate cancer using radiotracers like anti-1-amino-3-F-18 fluorocyclobutane-1-carboxylic acid (FACBC) . This suggests that structural analogs could also be explored for similar therapeutic applications.

Insecticidal Evaluation

A study focusing on the larvicidal activity of various compounds highlighted that structural modifications can lead to significant differences in toxicity and effectiveness against Aedes aegypti. For example, certain derivatives exhibited LC50 values indicating their potency as insecticides . While specific data on this compound is lacking, its structural similarity to active compounds warrants further investigation.

Cancer Imaging and Therapy

The use of FACBC in prostate cancer imaging demonstrates the potential for cyclobutane derivatives in oncological applications. The study indicated that incorporating such compounds into treatment planning could enhance target coverage while minimizing damage to surrounding tissues . This suggests a pathway for exploring the therapeutic implications of this compound in cancer treatment.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 2089651-17-0 | 218.22 g/mol | Potential insecticidal and anticancer activity |

| Anti-1-amino-3-F-18 fluorocyclobutane-1-carboxylic acid | Not specified | Not specified | Imaging agent for prostate cancer |

| 3,4-(Methylenedioxy) cinnamic acid | Not specified | Not specified | Larvicidal against Aedes aegypti |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.